Benzyl 2-{bis[(tert-butoxy)carbonyl]amino}prop-2-enoate
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Overview
Description
Benzyl 2-{bis[(tert-butoxy)carbonyl]amino}prop-2-enoate is a chemical compound with the molecular formula C20H27NO6 and a molecular weight of 377.44 g/mol . It is commonly used in organic synthesis and has applications in various fields of scientific research. The compound is characterized by its benzyl ester group and the presence of two tert-butoxycarbonyl (Boc) protecting groups attached to the amino group.
Preparation Methods
The synthesis of Benzyl 2-{bis[(tert-butoxy)carbonyl]amino}prop-2-enoate typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as benzyl alcohol, tert-butyl chloroformate, and an appropriate amino acid derivative.
Protection of the Amino Group: The amino group is protected using tert-butyl chloroformate to form the Boc-protected amino acid.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.
Chemical Reactions Analysis
Benzyl 2-{bis[(tert-butoxy)carbonyl]amino}prop-2-enoate undergoes various chemical reactions, including:
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Deprotection: The Boc protecting groups can be removed using acidic conditions, such as treatment with trifluoroacetic acid (TFA), to yield the free amino group.
Substitution Reactions: The compound can undergo nucleophilic substitution reactions at the ester group, leading to the formation of different derivatives.
Common reagents used in these reactions include acids (e.g., TFA), bases (e.g., sodium hydroxide), and nucleophiles (e.g., amines).
Scientific Research Applications
Benzyl 2-{bis[(tert-butoxy)carbonyl]amino}prop-2-enoate has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Peptide Synthesis: The compound is employed in the synthesis of peptides, where the Boc protecting groups help in the stepwise assembly of peptide chains.
Medicinal Chemistry: It is used in the development of new drugs and therapeutic agents, particularly in the design of prodrugs and drug delivery systems.
Mechanism of Action
The mechanism of action of Benzyl 2-{bis[(tert-butoxy)carbonyl]amino}prop-2-enoate is primarily related to its role as a protecting group in organic synthesis. The Boc groups protect the amino functionality during chemical reactions, preventing unwanted side reactions. Upon completion of the desired synthetic steps, the Boc groups can be selectively removed to reveal the free amino group, which can then participate in further reactions .
Comparison with Similar Compounds
Benzyl 2-{bis[(tert-butoxy)carbonyl]amino}prop-2-enoate can be compared with other Boc-protected amino acid derivatives, such as:
Benzyl 2-{(tert-butoxy)carbonylamino}prop-2-enoate: This compound has a similar structure but contains a methyl group instead of a second Boc group.
Benzyl 2-{[(tert-butoxy)carbonyl]amino}propanoate: This compound lacks the double bond present in this compound.
The uniqueness of this compound lies in its dual Boc protection, which provides enhanced stability and selectivity in synthetic applications.
Properties
IUPAC Name |
benzyl 2-[bis[(2-methylpropan-2-yl)oxycarbonyl]amino]prop-2-enoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27NO6/c1-14(16(22)25-13-15-11-9-8-10-12-15)21(17(23)26-19(2,3)4)18(24)27-20(5,6)7/h8-12H,1,13H2,2-7H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BWSDQQVQCZIBQV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(C(=C)C(=O)OCC1=CC=CC=C1)C(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27NO6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1798715-69-1 |
Source
|
Record name | benzyl 2-{bis[(tert-butoxy)carbonyl]amino}prop-2-enoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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